(2-Ethoxy-5-oxofuran-2-yl)methyl acetate
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Overview
Description
(2-Ethoxy-5-oxofuran-2-yl)methyl acetate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol. This compound is characterized by its furan ring structure, which is substituted with an ethoxy group and an acetate ester. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of (2-Ethoxy-5-oxofuran-2-yl)methyl acetate typically involves the esterification of (2-Ethoxy-5-oxofuran-2-yl)methanol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
(2-Ethoxy-5-oxofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Hydrolysis: Acidic or basic hydrolysis of the ester group yields (2-Ethoxy-5-oxofuran-2-yl)methanol and acetic acid.
Scientific Research Applications
(2-Ethoxy-5-oxofuran-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-oxofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2-Ethoxy-5-oxofuran-2-yl)methyl acetate can be compared with other similar compounds such as:
(2-Methoxy-5-oxofuran-2-yl)methyl acetate: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-5-oxofuran-2-yl)methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
(2-Ethoxy-5-oxofuran-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Properties
IUPAC Name |
(2-ethoxy-5-oxofuran-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-3-13-9(6-12-7(2)10)5-4-8(11)14-9/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSYSUHTKDTFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C=CC(=O)O1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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